Motuporin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

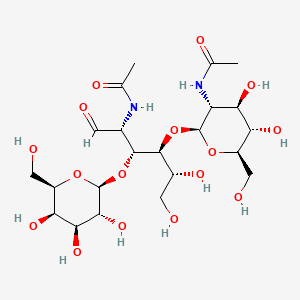

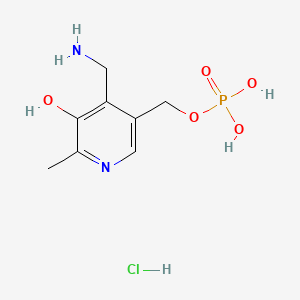

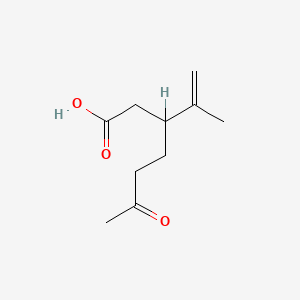

Motuporin is a toxin isolated from the marine sponge Thenonella swinhoie grey.

Applications De Recherche Scientifique

Enantioselective Synthesis

Motuporin is known for its role as a protein phosphatase inhibitor, and research has focused on its highly convergent asymmetric synthesis. This process involves the synthesis and coupling of individual peptide fragments followed by macrocyclization to create the fully protected motuporin precursor. This precursor is then converted to the natural product through dehydration and ester hydrolysis. This synthesis approach is crucial for introducing stereogenic centers associated with the natural product and constructing the trisubstituted diene system of the motuporin side chain (Hu & Panek, 2002).

Discovery of Isomotuporin-Containing Sponge Populations

A study highlighted the discovery of four diastereomeric analogues of the cyclic pentapeptide motuporin in Indo-Pacific Theonella swinhoei sponges. These analogues, known as isomotuporins, feature novel configurations for the Adda amino acid and were identified through in-depth LCMS examination. The discovery expands the known diversity of motuporin and its analogues, contributing to our understanding of marine biochemical compounds (Wegerski et al., 2007).

Anti-Invasion and Anti-Angiogenic Properties

Motuporin and its derivatives, specifically motuporamines, have shown potential in inhibiting tumor cell invasion and angiogenesis, important factors in cancer metastasis. The compounds impede cell migration in various cancer cell lines and disrupt actin-mediated membrane ruffling and beta1-integrin activation. The ability to inhibit angiogenesis without significant toxicity or inhibition of cell proliferation makes motuporamines attractive candidates for cancer therapy (Roskelley et al., 2001).

Cytoskeletal Alterations and Inhibition of Tumor Cell Invasion

Dihydromotuporamine C (dhMotC) induces cytoskeletal alterations in tumor cells, leading to changes in actin stress fibers and focal adhesions. This compound activates the small GTP-binding protein Rho and stimulates sodium–proton exchanger activity, pivotal for its anti-invasive activity. The ability of dhMotC to activate Rho and remodel the cytoskeleton presents a significant mechanism through which it inhibits tumor cell invasion (McHardy et al., 2004).

PP1/PP2A Inhibition by Microcystin Analogues

Motuporin-related compounds, particularly microcystin analogues that include Adda (a beta-amino acid found in microcystins, nodularins, and motuporin), have been synthesized and screened for their inhibitory activity against protein phosphatases 1 and 2A. These simplified analogues retained moderate inhibitory activity, highlighting their potential for further research and therapeutic development (Gulledge et al., 2003).

Propriétés

Numéro CAS |

141672-08-4 |

|---|---|

Nom du produit |

Motuporin |

Formule moléculaire |

C40H57N5O10 |

Poids moléculaire |

767.9 g/mol |

Nom IUPAC |

(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |

InChI |

InChI=1S/C40H57N5O10/c1-10-30-37(49)44-34(40(53)54)26(7)36(48)43-33(22(2)3)38(50)41-28(25(6)35(47)42-29(39(51)52)18-19-32(46)45(30)8)17-16-23(4)20-24(5)31(55-9)21-27-14-12-11-13-15-27/h10-17,20,22,24-26,28-29,31,33-34H,18-19,21H2,1-9H3,(H,41,50)(H,42,47)(H,43,48)(H,44,49)(H,51,52)(H,53,54)/b17-16+,23-20+,30-10-/t24-,25-,26-,28-,29+,31-,33-,34+/m0/s1 |

Clé InChI |

GIRIHYQVGVTBIP-NJYUBDSESA-N |

SMILES isomérique |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)C(C)C)C)C(=O)O |

SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

SMILES canonique |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

Autres numéros CAS |

141672-08-4 |

Synonymes |

motuporin nodularin V nodularin-V |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)

![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)

![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)